molecular formula C7H13NO2 B164614 Cyclopropanecarboxylic acid, 1-amino-2-propyl-, (1S,2S)-(9CI) CAS No. 136328-39-7

Cyclopropanecarboxylic acid, 1-amino-2-propyl-, (1S,2S)-(9CI)

Cat. No. B164614
CAS RN: 136328-39-7
M. Wt: 143.18 g/mol
InChI Key: BOJIWHHCSQVQJV-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanecarboxylic acid, 1-amino-2-propyl-, (1S,2S)-(9CI) is a cyclic amino acid that has gained prominence in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as cyclopropane alanine or CPA and is a non-proteinogenic amino acid. CPA has a unique structure that makes it an attractive target for chemical synthesis and biological evaluation.

Mechanism of Action

The mechanism of action of CPA is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. CPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, CPA can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
CPA has been shown to have a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and neuroprotective effects, CPA has also been shown to have antiviral activity. Studies have shown that CPA can inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPA in lab experiments is its unique structure, which makes it an attractive target for chemical synthesis and biological evaluation. CPA is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using CPA in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research and development of CPA. One area of interest is the development of novel anticancer drugs based on CPA. Researchers are also exploring the use of CPA in the treatment of other diseases, such as neurodegenerative diseases and viral infections. Another area of interest is the development of new synthetic methods for CPA that are more efficient and environmentally friendly. Overall, the potential applications of CPA in medicine and other fields make it a promising area of research for the future.

Synthesis Methods

The synthesis of CPA can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce CPA from precursor molecules. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of CPA from other amino acids or precursor molecules. The most commonly used method for CPA synthesis is chemical synthesis, which involves the reaction of cyclopropanecarboxylic acid with propylamine.

Scientific Research Applications

CPA has been the subject of extensive research due to its potential therapeutic applications. One of the most promising applications of CPA is in the development of anticancer drugs. Studies have shown that CPA can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. CPA has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

CAS RN

136328-39-7

Product Name

Cyclopropanecarboxylic acid, 1-amino-2-propyl-, (1S,2S)-(9CI)

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1S,2S)-1-amino-2-propylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-2-3-5-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1

InChI Key

BOJIWHHCSQVQJV-FSPLSTOPSA-N

Isomeric SMILES

CCC[C@H]1C[C@]1(C(=O)O)N

SMILES

CCCC1CC1(C(=O)O)N

Canonical SMILES

CCCC1CC1(C(=O)O)N

synonyms

Cyclopropanecarboxylic acid, 1-amino-2-propyl-, (1S,2S)- (9CI)

Origin of Product

United States

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